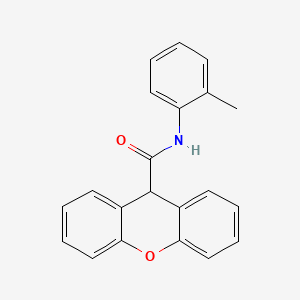

N-(2-methylphenyl)-9H-xanthene-9-carboxamide

Beschreibung

N-(2-Methylphenyl)-9H-Xanthen-9-carboxamid ist eine organische Verbindung, die zur Klasse der Xanthen-Derivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Xanthen-Grundgerüsts aus, das mit einer Carboxamidgruppe und einer 2-Methylphenylgruppe substituiert ist. Xanthen-Derivate sind bekannt für ihre vielfältigen Anwendungen in verschiedenen Bereichen, darunter Chemie, Biologie und Medizin.

Eigenschaften

Molekularformel |

C21H17NO2 |

|---|---|

Molekulargewicht |

315.4 g/mol |

IUPAC-Name |

N-(2-methylphenyl)-9H-xanthene-9-carboxamide |

InChI |

InChI=1S/C21H17NO2/c1-14-8-2-5-11-17(14)22-21(23)20-15-9-3-6-12-18(15)24-19-13-7-4-10-16(19)20/h2-13,20H,1H3,(H,22,23) |

InChI-Schlüssel |

JKFAMTPOFUYCDT-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

N-(2-Methylphenyl)-9H-Xanthen-9-carboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinon-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Carboxamidgruppe in eine Aminogruppe umwandeln.

Substitution: Elektrophilen aromatischen Substitutionsreaktionen können verschiedene Substituenten am Xanthen-Grundgerüst oder am Phenylring einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Zu den gebräuchlichen Oxidationsmitteln gehören Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden verwendet.

Substitution: Reagenzien wie Halogene (z. B. Brom, Chlor) und Nitrierungsmittel (z. B. Salpetersäure) werden unter sauren Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Oxidation: Chinon-Derivate.

Reduktion: Amin-Derivate.

Substitution: Halogenierte oder nitrierte Xanthen-Derivate.

Wissenschaftliche Forschungsanwendungen

N-(2-Methylphenyl)-9H-Xanthen-9-carboxamid findet eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein für die Synthese komplexerer organischer Moleküle verwendet.

Biologie: Aufgrund der Fähigkeit des Xanthen-Grundgerüsts, Fluoreszenz zu emittieren, wird es als potenzielle fluoreszierende Sonde untersucht.

Medizin: Seine potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und krebshemmender Wirkungen, werden untersucht.

Industrie: Aufgrund seiner chromophoren Eigenschaften wird es bei der Entwicklung von Farbstoffen und Pigmenten eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-(2-Methylphenyl)-9H-Xanthen-9-carboxamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Das Xanthen-Grundgerüst der Verbindung kann sich in die DNA interkalieren, wodurch der Replikationsprozess unterbrochen wird und zum Zelltod führt. Darüber hinaus kann die Carboxamidgruppe Wasserstoffbrückenbindungen mit Proteinen bilden, wodurch deren Funktion gehemmt und zur biologischen Aktivität der Verbindung beigetragen wird.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-methylphenyl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the xanthene core or the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated xanthene derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2-methylphenyl)-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe due to the xanthene core’s ability to emit fluorescence.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Wirkmechanismus

The mechanism of action of N-(2-methylphenyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s xanthene core can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the carboxamide group can form hydrogen bonds with proteins, inhibiting their function and contributing to the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-(2-Methylphenyl)phthalimid: Eine weitere Verbindung mit einer ähnlichen Struktur, aber einem anderen Kern, die in der organischen Synthese und als Baustein für komplexere Moleküle verwendet wird.

N-(2-Methylphenyl)-N'-Phenylharnstoff: Teilt die Phenyl- und Amidgruppen, hat aber eine andere Kernstruktur und wird in der landwirtschaftlichen Chemie als Herbizid verwendet.

Einzigartigkeit

N-(2-Methylphenyl)-9H-Xanthen-9-carboxamid ist aufgrund seines Xanthen-Grundgerüsts einzigartig, das ihm besondere fluoreszierende Eigenschaften und potenzielle biologische Aktivitäten verleiht. Dies macht es zu einer wertvollen Verbindung für Anwendungen in fluoreszenzbasierten Assays und der therapeutischen Forschung.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.